![molecular formula C20H23N5O5S B2586691 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235319-78-4](/img/structure/B2586691.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a benzodioxole group, a thiadiazole group, and an oxalamide group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several heterocyclic rings. The benzodioxole and thiadiazole rings are not coplanar, which could affect the compound’s properties .科学的研究の応用
Role in Modulating Feeding and Stress-Related Behaviors
Research has highlighted the role of compounds similar to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide in modulating behaviors related to feeding, arousal, stress, and drug abuse. The study by Piccoli et al. (2012) investigated the effects of selective antagonists on orexin receptors (OXR) in a binge-eating model in rats. Results indicated a major role of OX1R mechanisms in binge eating, suggesting potential applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Potential in Obesity and Metabolic Disorders Treatment
A study by Zarrinmayeh et al. (1998) on benzimidazole derivatives, structurally similar to the compound , explored their potential as selective neuropeptide Y (NPY) Y1 receptor antagonists. This research aimed to develop antiobesity drugs, emphasizing the possible application of these compounds in treating metabolic disorders (Zarrinmayeh et al., 1998).
Involvement in Cannabinoid Receptor Interactions
Shim et al. (2002) studied the molecular interaction of a compound with structural similarities to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide with the CB1 cannabinoid receptor. This research provides insights into the steric binding interactions, which could have implications in designing drugs targeting the cannabinoid system (Shim et al., 2002).
Implications in Cancer Research
Wang et al. (2011) conducted research on compounds that target the urokinase receptor, which are structurally related to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide. This study explored their potential in inhibiting breast cancer cell invasion, migration, and adhesion, highlighting a possible role in cancer treatment (Wang et al., 2011).
Insights into Drug Metabolism and Disposition
A study by Renzulli et al. (2011) on a novel orexin 1 and 2 receptor antagonist, structurally akin to the compound , provided insights into its metabolism and disposition in humans. Understanding the metabolic pathways and disposition of such compounds is crucial for developing new medications (Renzulli et al., 2011).
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S/c1-12-17(31-24-23-12)20(28)25-6-4-13(5-7-25)9-21-18(26)19(27)22-10-14-2-3-15-16(8-14)30-11-29-15/h2-3,8,13H,4-7,9-11H2,1H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNAYNGSIJSFSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。